molecular formula C9H13N3O2 B2445845 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol CAS No. 2166772-56-9

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B2445845
CAS No.: 2166772-56-9
M. Wt: 195.222
InChI Key: JUVHRQDOADARNM-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a methoxypyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol.

    Methoxypyrimidine derivatives: Compounds such as 4-methoxypyrimidine and its analogs.

Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the methoxypyrimidine group, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antiviral research. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C10_{10}H12_{12}N2_{2}O2_{2}

The presence of a pyrimidine ring and a pyrrolidine moiety suggests that this compound may interact with biological targets through various mechanisms.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives with similar structures exhibited IC50_{50} values around 0.04 μmol for COX-2 inhibition, comparable to celecoxib .
  • Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties by inhibiting viral replication. The substitution patterns on the pyrimidine ring can enhance activity against specific viral targets .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neuronal cells from apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity by increasing electron density on the aromatic system, facilitating interactions with target enzymes.
  • Pyrrolidine Modifications : Altering the functional groups on the pyrrolidine ring can affect the compound's binding affinity and selectivity towards biological targets.

Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to this compound demonstrated significant reductions in edema comparable to indomethacin, with ED50_{50} values ranging from 8.23 to 11.60 μM .

Antiviral Efficacy

In vitro assays indicated that certain pyrimidine derivatives exhibited potent antiviral activity against HIV and other viruses. For example, modifications at the C-2 position of the pyrimidine ring were found to enhance reverse transcriptase inhibitory activity significantly .

Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntiviralViral replication inhibition
NeuroprotectiveApoptosis prevention

Properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-2-4-10-9(11-8)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHRQDOADARNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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